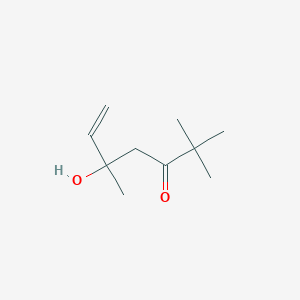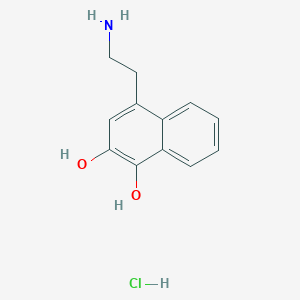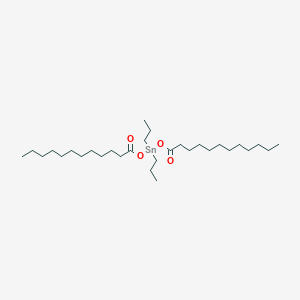
Bis(dodecanoyloxy)(dipropyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecanoyloxy)(dipropyl)stannane is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties. This compound, in particular, is known for its role as a catalyst in polymerization reactions and as a stabilizer in certain chemical processes .
Preparation Methods
The synthesis of Bis(dodecanoyloxy)(dipropyl)stannane typically involves the reaction of tin(IV) chloride with dodecanoic acid and dipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Bis(dodecanoyloxy)(dipropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The dodecanoyloxy groups can be substituted with other organic groups, leading to the formation of different organotin compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids and bases
Scientific Research Applications
Bis(dodecanoyloxy)(dipropyl)stannane has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as a stabilizer in the production of PVC plastics and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Bis(dodecanoyloxy)(dipropyl)stannane involves its interaction with molecular targets in chemical reactions. As a catalyst, it facilitates the formation of chemical bonds by lowering the activation energy of the reaction. The compound’s molecular structure allows it to interact with various substrates, promoting the desired chemical transformations .
Comparison with Similar Compounds
Bis(dodecanoyloxy)(dipropyl)stannane can be compared with other organotin compounds such as:
Dioctyltin dilaurate: Used as a catalyst in similar applications but has different organic groups attached to the tin atom.
Tributyltin oxide: Known for its use as a biocide but has higher toxicity compared to this compound.
Dimethyltin dichloride: Used in the production of certain polymers but has different reactivity and applications. The uniqueness of this compound lies in its specific combination of organic groups, which provides distinct catalytic and stabilizing properties .
Properties
CAS No. |
61133-54-8 |
|---|---|
Molecular Formula |
C30H60O4Sn |
Molecular Weight |
603.5 g/mol |
IUPAC Name |
[dodecanoyloxy(dipropyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C3H7.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-2;/h2*2-11H2,1H3,(H,13,14);2*1,3H2,2H3;/q;;;;+2/p-2 |
InChI Key |
HOXFOHAJUUOTKU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


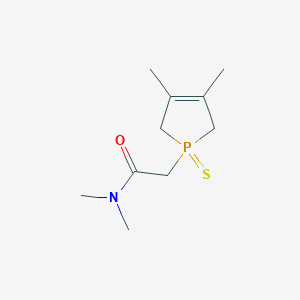
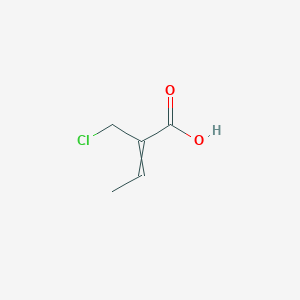
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
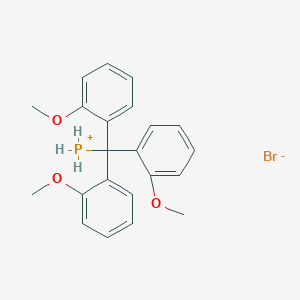
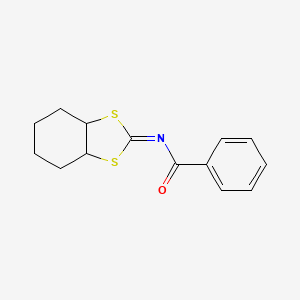
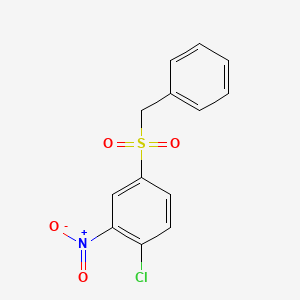

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
